2-(1,3-Dioxolan-2-yl)ethanol
Overview
Description
2-(1,3-Dioxolan-2-yl)ethanol is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is commonly used as a building block in organic synthesis. The compound features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1,3-Dioxolan-2-yl)ethanol can be synthesized through the condensation of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include the use of dehydrating agents such as dimethyldichlorosilane to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dioxolan-2-yl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like toluenesulfonic acid for condensation reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)ethanol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)ethanol involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other ring sizes. The compound can also undergo hydrolysis to release the original carbonyl compound and ethylene glycol, making it a valuable protecting group in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxane-2-ethanol: Similar in structure but with a six-membered ring.
1,3-Dioxolane-2-methanol: Similar but with a methanol group instead of ethanol.
Uniqueness: 2-(1,3-Dioxolan-2-yl)ethanol is unique due to its five-membered ring structure, which provides optimal stability and reactivity in various chemical reactions. Its ability to act as a protecting group for carbonyl compounds and its versatility in synthetic applications make it distinct from other similar compounds .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-1-5-7-3-4-8-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQPBBHOUTOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282948 | |
Record name | 2-(1,3-dioxolan-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-08-7 | |
Record name | NSC28933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-dioxolan-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.